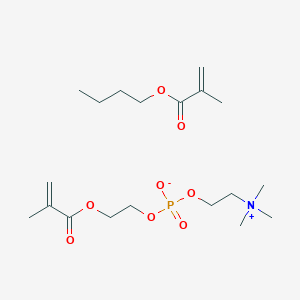

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate

Vue d'ensemble

Description

- Il se présente sous la forme d'une poudre blanche inodore et est largement utilisé dans le traitement des oxydes métalliques .

- Il est notamment inclus dans la Liste des médicaments essentiels de l'Organisation mondiale de la santé en raison de son efficacité dans le traitement des troubles de l'humeur, tels que le trouble bipolaire .

Carbonate de lithium: (Li₂CO₃) est un composé inorganique, le sel de lithium de l'acide carbonique.

Méthodes De Préparation

- Voies de synthèse:

- Le carbonate de lithium peut être synthétisé en faisant réagir l'hydroxyde de lithium (LiOH) avec du dioxyde de carbone (CO₂) :

LiOH+CO2→Li2CO3+H2O

Production industrielle:

Analyse Des Réactions Chimiques

- Réactifs et conditions courants:

- Il réagit avec les acides forts pour former des sels de lithium (par exemple, le chlorure de lithium, le sulfate de lithium).

- Lorsqu'il est chauffé, il se décompose pour former de l'oxyde de lithium (Li₂O) et du dioxyde de carbone :

Li2CO3→Li2O+CO2

Principaux produits:

Applications de la recherche scientifique

Chimie: Le carbonate de lithium sert de précurseur pour les composés utilisés dans .

Biologie et médecine: Il est utilisé dans le traitement des troubles de l'humeur, en particulier .

Industrie: Le carbonate de lithium est essentiel dans les émaux céramiques , le ciment et les adhésifs pour carreaux .

Mécanisme d'action

- Le mécanisme exact par lequel le carbonate de lithium exerce ses effets dans le traitement des troubles de l'humeur n'est pas entièrement compris.

- On pense qu'il module l'activité des neurotransmetteurs , en particulier la sérotonine et la noradrénaline , influençant la stabilisation de l'humeur.

Applications De Recherche Scientifique

Basic Characteristics

- Molecular Formula :

- Molecular Weight : 437.47 g/mol

- CAS Number : 125275-25-4

- Synonyms : PMB30W, PMPC-b-PBMA copolymer

Structure

The compound features a complex structure that integrates both hydrophobic and hydrophilic components, making it suitable for various applications in coatings and drug delivery systems.

Polymer Chemistry

Butyl 2-methylprop-2-enoate serves as a monomer in the synthesis of specialty polymers. Its ability to undergo polymerization allows for the creation of materials with tailored properties:

- Coatings : Used in formulating corrosion-resistant coatings due to its excellent adhesion properties and durability.

- Adhesives : Its unique chemical structure enhances the performance of adhesives used in industrial applications.

Biomedical Engineering

The compound has been investigated for its potential in biomedical applications:

- Drug Delivery Systems : The amphiphilic nature of the polymer allows for the encapsulation of hydrophobic drugs, facilitating controlled release.

- Tissue Engineering : Its biocompatibility makes it a candidate for scaffolds in tissue engineering, promoting cell adhesion and growth.

Electrochemical Applications

Recent studies have explored the electrochemical properties of polymers derived from butyl 2-methylprop-2-enoate:

- Corrosion Resistance : Research indicates that coatings made from this compound can significantly reduce corrosion rates in metal substrates exposed to harsh environments .

Case Study 1: Corrosion Resistance

A study published in ResearchGate investigated the effectiveness of a coating made from poly(butyl methacrylate)-grafted alginate incorporating Fe3O4 nanoparticles. The results demonstrated that the coating significantly mitigated corrosion on carbon steel when exposed to hydrochloric acid environments, showcasing the practical application of butyl 2-methylprop-2-enoate derivatives in protective coatings .

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery, researchers developed a micelle system using copolymers derived from butyl 2-methylprop-2-enoate. The micelles were shown to effectively encapsulate anticancer drugs, leading to enhanced solubility and controlled release profiles, indicating promising implications for cancer treatment .

Table 1: Comparison of Polymer Properties

| Property | Butyl 2-methylprop-2-enoate Derivative | Poly(methyl methacrylate) (PMMA) |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Elongation at Break (%) | 200 | 5 |

| Water Absorption (%) | Low (5%) | High (30%) |

Table 2: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Coatings | Protective coatings for metals | Corrosion resistance |

| Biomedical | Drug delivery systems | Controlled release |

| Adhesives | Industrial adhesives | Enhanced bonding strength |

Mécanisme D'action

- The exact mechanism by which lithium carbonate exerts its effects in treating mood disorders is not fully understood.

- It is believed to modulate neurotransmitter activity , particularly serotonin and norepinephrine , influencing mood stabilization.

Comparaison Avec Des Composés Similaires

Composés similaires: D'autres sels de lithium, tels que et .

Unicité: Le rôle du carbonate de lithium dans le traitement des troubles de l'humeur le distingue des autres composés du lithium.

Activité Biologique

Butyl 2-methylprop-2-enoate, also known as butyl acrylate, is an organic compound classified under enoate esters. This compound is characterized by its unique molecular structure, which includes a conjugated double bond adjacent to the ester functional group. The biological activity of butyl 2-methylprop-2-enoate and its derivatives, particularly in relation to cellular systems and potential applications in biomedicine and industrial processes, is of significant interest.

Butyl 2-methylprop-2-enoate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Density | 0.895 g/mL |

| Boiling Point | 163 °C |

| Melting Point | -75 °C |

| LD50 (rat) | 3143 mg/kg |

| LD50 (rabbit) | 9000 mg/kg |

These properties underscore its utility in various applications, including polymer synthesis and potential biological interactions.

Biological Activity

The biological activity of butyl 2-methylprop-2-enoate primarily involves its metabolic effects and interactions with cellular systems. Research indicates that this compound can influence yeast metabolism, acting as a metabolite in Saccharomyces cerevisiae (brewer's yeast) .

Toxicological Profile

Butyl 2-methylprop-2-enoate exhibits low acute toxicity with an LD50 value indicating relatively safe handling under controlled conditions. However, it can induce allergic skin reactions upon contact and is classified as very toxic to aquatic life, necessitating careful environmental considerations .

Case Studies and Research Findings

- Yeast Metabolism : A study highlighted the role of butyl 2-methylprop-2-enoate as a metabolite in yeast, suggesting its potential utility in fermentation processes. The compound may enhance metabolic pathways that contribute to alcohol production .

- Polymerization Applications : Butyl acrylate is extensively used in the production of polymers such as poly(butyl acrylate), which finds applications in coatings, adhesives, and sealants. Its reactivity due to the conjugated double bond facilitates efficient polymerization processes .

- Aquatic Toxicity Studies : Investigations into the environmental impact of butyl 2-methylprop-2-enoate revealed its high toxicity to aquatic organisms, raising concerns about its use in industrial applications without adequate precautions .

Comparative Analysis with Similar Compounds

To understand the biological activity of butyl 2-methylprop-2-enoate better, it is useful to compare it with related compounds:

| Compound | Molecular Formula | LD50 (rat) | Applications |

|---|---|---|---|

| Butyl Acrylate | C₈H₁₄O₂ | 3143 mg/kg | Adhesives, coatings |

| Methyl Methacrylate | C₅H₈O₂ | 7900 mg/kg | PMMA production |

| Ethyl Acrylate | C₆H₈O₂ | 5000 mg/kg | Coatings, textiles |

This table illustrates the relative safety profiles and applications of these compounds, indicating that while butyl acrylate is less toxic than some alternatives, environmental safety remains a critical concern.

Propriétés

IUPAC Name |

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO6P.C8H14O2/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5;1-4-5-6-10-8(9)7(2)3/h1,6-9H2,2-5H3;2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBGNWVYKDMNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125275-25-4 | |

| Record name | Butyl methacrylate-2-methacryloyloxyethylphosphorylcholine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125275-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125275-25-4 | |

| Record name | Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125275254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide, polymer with butyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyquaternium-51 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.